3,5-Dideoxy-5-[(Hydroxyacetyl)amino]-D-Glycero-D-Galacto-Non-2-Ulosonic Acid
Beschreibung
3,5-Dideoxy-5-[(Hydroxyacetyl)amino]-D-Glycero-D-Galacto-Non-2-Ulosonic Acid, commonly referred to as N-glycolylneuraminic acid (Neu5Gc), is a derivative of sialic acid, a family of nine-carbon sugars critical to glycoconjugate biology. Structurally, Neu5Gc features a hydroxyacetyl group at the C5 position, replacing the acetyl group in its precursor, N-acetylneuraminic acid (Neu5Ac) . This substitution confers distinct biochemical properties, including altered binding affinities to lectins and viral hemagglutinins .
Neu5Gc is biosynthesized in mammals (excluding humans due to a CMAH gene inactivation) and is implicated in immune responses, pathogen recognition, and cancer progression . Its IUPAC name reflects its stereochemistry: the D-glycero-D-galacto configuration defines the spatial arrangement of hydroxyl groups, while the non-2-ulosonic acid backbone is characteristic of sialic acids .
Eigenschaften
IUPAC Name |
(4S,5R,6R,7S,8R)-4,6,7,8,9-pentahydroxy-5-[(2-hydroxyacetyl)amino]-2-oxononanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO10/c13-2-6(17)9(19)10(20)8(12-7(18)3-14)4(15)1-5(16)11(21)22/h4,6,8-10,13-15,17,19-20H,1-3H2,(H,12,18)(H,21,22)/t4-,6+,8+,9+,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUHQNCLNRUAGOO-KQCZLNONSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(CO)O)O)O)NC(=O)CO)O)C(=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)NC(=O)CO)O)C(=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301044769 | |
| Record name | Glycolylneuraminic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301044769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1113-83-3 | |
| Record name | Glycolylneuraminic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1113-83-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycolylneuraminic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301044769 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Glycolylneuraminic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NB446XTC7L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Vorbereitungsmethoden
De-N-Acetylation and Subsequent Acylation
A widely employed strategy involves the de-N-acetylation of N-acetylneuraminic acid (Neu5Ac) followed by glycolyl group introduction. The process typically proceeds as follows:
-
Base-Catalyzed De-N-Acetylation : Neu5Ac derivatives (e.g., allyl α-Neu5Ac-glycoside) undergo treatment with tetramethylammonium hydroxide (TMAH) or NaOH under reflux conditions (80–100°C, 4–6 hours), achieving 80–91% yield of the 5-aminodeoxy intermediate. Microwave-assisted methods reduce reaction times to 15 minutes at 120°C with comparable yields.
-
Acylation with Glycolyl Donors : The 5-amino intermediate reacts with acetoxyacetyl chloride in anhydrous dichloromethane (DCM) at 0–25°C. Subsequent hydrolysis of the acetate protecting group using methanolic NaOH yields the target compound.
Critical Parameters :
Direct Synthesis from Mannosamine Precursors
An alternative route starts with N-glycolyl-D-mannosamine (ManNGc), leveraging sialic acid aldolase enzymes:
-
Enzymatic Condensation : ManNGc reacts with phosphoenolpyruvate (PEP) in the presence of Escherichia coli sialic acid aldolase (EcNanA) at pH 7.5–8.0 and 37°C, forming Neu5Gc-9-phosphate.
-
Dephosphorylation : Neu5Gc-9-phosphate phosphatase removes the phosphate group under mild acidic conditions (pH 5.5–6.0), yielding free Neu5Gc.
Advantages :
-
Enzymatic specificity avoids protection/deprotection steps.
Enzymatic and Chemoenzymatic Approaches
One-Pot Multienzyme (OPME) Systems
OPME platforms integrate multiple enzymes to streamline synthesis:
-
Enzyme Cocktail : Combines sialic acid aldolase, CMP-sialic acid synthetase (CSS), and sialyltransferases in a single reaction vessel.
-
Substrate Recycling : PEP and CTP are regenerated in situ, enhancing atom economy.
Typical Conditions :
Bacterial Expression Systems
Recombinant E. coli strains engineered with Campylobacter jejuni sialyltransferases produce Neu5Gc-containing oligosaccharides:
-
Fermentation : Cultures are grown in M9 medium supplemented with ManNGc (5–10 mM) at 30°C.
-
Product Isolation : Centrifugation and anion-exchange chromatography yield >95% pure Neu5Gc derivatives.
Modification of Existing Sialic Acid Frameworks
Selective Oxidation and Reductive Amination
The C5 position of Neu5Ac is modified through sequential oxidation and amination:
-
Oxidation : TEMPO/NaClO₂ oxidizes the C5 acetamido group to a ketone (60–65% yield).
-
Reductive Amination : The ketone reacts with glycolic acid hydrazide under H₂/Pd-C, followed by hydrolysis to install the glycolylamide group.
Challenges :
-
Over-oxidation at C7/C8 requires careful stoichiometric control.
Purification and Analytical Characterization
Chromatographic Techniques
Spectroscopic Validation
-
NMR : NMR (D₂O, 600 MHz): δ 5.35 (d, J = 8.4 Hz, H3ax), 4.10 (m, H7), 3.95 (s, glycolyl CH₂).
-
High-Resolution MS : Calculated for [M-H]⁻: 324.1034; Found: 324.1031.
Industrial-Scale Production Challenges
Cost of Enzymes
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dideoxy-5-[(Hydroxyacetyl)amino]-D-Glycero-D-Galacto-Non-2-Ulosonic Acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often employ reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the hydroxyacetyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various chemical reactions:
- Synthesis of Glycoproteins : It is utilized in the synthesis of glycoproteins, which are essential for cell-cell recognition and signaling.
- Reagent in Chemical Reactions : The compound can act as a reagent in oxidation and reduction reactions, facilitating the formation of derivatives useful for further research.
Biology
In biological research, 3,5-dideoxy-5-[(hydroxyacetyl)amino]-D-glycero-D-galacto-non-2-ulosonic acid plays a crucial role in understanding cellular processes:
- Cell Signaling : Its involvement in cell signaling pathways is significant for studying how cells communicate and respond to their environment.
- Adhesion Molecules : The compound is studied for its role in the formation of adhesion molecules, which are vital for immune response and tissue repair.
Medicine
The therapeutic potential of this compound is being explored extensively:
- Drug Delivery Systems : Research indicates its usefulness in developing targeted drug delivery systems that enhance the efficacy of therapeutic agents.
- Biomarkers for Diseases : It has been investigated as a biomarker for certain diseases, particularly those related to cell adhesion and signaling dysfunctions.
Industry
In industrial applications, 3,5-dideoxy-5-[(hydroxyacetyl)amino]-D-glycero-D-galacto-non-2-ulosonic acid is utilized for:
- Pharmaceutical Production : Its derivatives are used in the formulation of various pharmaceuticals.
- Additives in Food Industry : The compound's properties make it suitable as an additive to improve the stability and functionality of food products.
Case Studies
- Glycoprotein Synthesis
- Cell Adhesion Mechanisms
- Therapeutic Applications
Wirkmechanismus
The compound exerts its effects primarily through interactions with cell surface receptors. It binds to specific sialic acid-binding proteins, triggering a cascade of intracellular signaling pathways. These interactions are crucial for processes such as immune response, cell adhesion, and pathogen recognition .
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Differences
The table below compares Neu5Gc with key sialic acid analogs:
Key Observations :
- Neu5Gc vs. Neu5Ac: The hydroxyacetyl group in Neu5Gc introduces an additional hydroxyl moiety, enhancing its polarity and altering interactions with proteins like Siglecs and selectins . This modification also makes Neu5Gc immunogenic in humans, contributing to xenosialitis in xenotransplantation .
- Neu5Gc vs. Neu5Ac2en: Neu5Ac2en’s 2,3-unsaturated bond enables competitive inhibition of neuraminidase, a mechanism exploited in zanamivir’s design . Neu5Gc lacks this feature but shares the non-ulosonic acid backbone.
- Zanamivir: Unlike Neu5Gc, zanamivir is a synthetic analog with a guanidino group, optimizing its binding to influenza neuraminidase’s active site .
Binding Affinities and Protein Interactions
A study of sialic acid-binding proteins (e.g., hemagglutinins, Siglecs) revealed:
- Neu5Gc exhibits ~20% lower affinity than Neu5Ac for human Siglec-2 (CD22) due to steric hindrance from the hydroxyacetyl group .
- In contrast, porcine rotaviruses preferentially bind Neu5Gc over Neu5Ac, exploiting species-specific glycosylation patterns .
- Zanamivir binds influenza neuraminidase with a Ki of 0.1 nM , outperforming natural sialic acids (Ki > 1 µM) due to its rigid, hydrophobic substituents .
Data Discrepancies and Limitations
- Molecular Formula Conflicts: cites Neu5Gc as C₁₀H₁₇NO₁₀, while biochemical databases (e.g., RCSB PDB) and synthetic studies confirm C₁₁H₁₉NO₁₀. This discrepancy may stem from nomenclature errors or misannotation in older sources.
Biologische Aktivität
3,5-Dideoxy-5-[(hydroxyacetyl)amino]-D-glycero-D-galacto-non-2-ulosonic acid (often abbreviated as KDN) is a sialic acid derivative that plays a crucial role in various biological processes. This compound is characterized by its unique structural features, which contribute to its biological activity, particularly in cell recognition, immune response modulation, and microbial pathogenesis.
Molecular Formula
The molecular formula of KDN is , with a molecular weight of approximately 325.101 Da.
Structural Representation
The compound can be represented by the following structural formula:
This structure highlights the presence of hydroxyacetyl and amino groups, which are significant for its biological interactions.
Cell Recognition and Adhesion
KDN is known for its role in cell adhesion and recognition processes. It is a component of glycoproteins and glycolipids on cell surfaces, facilitating interactions with various receptors. Sialic acids, including KDN, are critical for the modulation of cell signaling pathways that influence immune responses and cellular communication .
Immune Modulation
KDN has been implicated in the immune evasion strategies of several pathogens. For instance, microbes utilize sialylation to mask their surface antigens from host immune detection. This process involves the incorporation of KDN into their glycan structures, allowing them to evade phagocytosis and complement-mediated lysis .
Role in Pathogenesis
Research indicates that KDN is involved in the pathogenicity of certain bacteria. For example, it has been shown that the presence of KDN on bacterial surfaces can inhibit the alternative complement pathway by binding to factor H, thereby protecting the bacteria from immune attacks . Additionally, KDN-containing structures are recognized by specific receptors (e.g., Siglecs), which can modulate immune responses .
Case Study 1: Sialic Acid Binding Proteins
A study investigated the interaction between KDN and sialic acid-binding proteins (Siglecs). The findings revealed that KDN significantly influenced the binding affinity of these proteins, suggesting its potential role in regulating immune cell responses during infections .
Case Study 2: Inhibition of Complement Activation
Another research focused on how KDN-containing glycoproteins inhibit complement activation. The study demonstrated that these glycoproteins could effectively prevent opsonization and subsequent phagocytosis by immune cells, highlighting the importance of KDN in microbial survival strategies .
Table of Biological Activities
| Biological Activity | Description |
|---|---|
| Cell Adhesion | Facilitates interactions with cell surface receptors for signaling and adhesion. |
| Immune Evasion | Masks pathogen antigens from immune detection via sialylation. |
| Complement Inhibition | Prevents complement-mediated lysis through factor H binding. |
| Regulation of Immune Responses | Modulates signaling pathways via interaction with Siglecs. |
Q & A
Q. What experimental strategies validate the compound’s role in immune modulation or pathogen evasion?
- Methodological Answer : Use glycoengineered cell lines (e.g., CRISPR-Cas9 knockouts of sialyltransferases) to express the compound on glycoproteins. Functional assays include neutrophil adhesion studies, cytokine profiling (ELISA), or infection models with sialic acid-dependent pathogens (e.g., influenza virus) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
